molecular formula C8H11BrN2 B14182151 3-(4-Bromo-pyridin-2-YL)-propylamine CAS No. 1060808-85-6

3-(4-Bromo-pyridin-2-YL)-propylamine

Cat. No.: B14182151
CAS No.: 1060808-85-6
M. Wt: 215.09 g/mol
InChI Key: BOGOIQLNGJBLBL-UHFFFAOYSA-N
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Description

3-(4-Bromo-pyridin-2-YL)-propylamine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position of the pyridine ring and a propylamine group at the 3-position makes this compound unique and valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-pyridin-2-YL)-propylamine typically involves the bromination of pyridine derivatives followed by the introduction of the propylamine group. One common method involves the reaction of 4-bromopyridine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-pyridin-2-YL)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Pyridine derivatives with hydrogen replacing the bromine atom.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-pyridin-2-YL)-propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-pyridin-2-YL)-propylamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the propylamine group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methyl-2-pyridinamine: Similar structure but with a methyl group instead of a propylamine group.

    1-(4-Bromo-pyridin-2-yl)ethanone: Contains an ethanone group instead of a propylamine group.

    (4-Bromopyridin-2-yl)methanol: Features a methanol group instead of a propylamine group.

Uniqueness

3-(4-Bromo-pyridin-2-YL)-propylamine is unique due to the presence of both a bromine atom and a propylamine group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

1060808-85-6

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-(4-bromopyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11BrN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

BOGOIQLNGJBLBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CCCN

Origin of Product

United States

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